molecular formula C16H25NO B021526 alpha-Sanshool CAS No. 504-97-2

alpha-Sanshool

Cat. No.: B021526
CAS No.: 504-97-2
M. Wt: 247.38 g/mol
InChI Key: SBXYHCVXUCYYJT-UEOYEZOQSA-N
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Comparison with Similar Compounds

Alpha-Sanshool is unique among similar compounds due to its specific structure and sensory effects. Similar compounds include:

This compound’s unique combination of sensory effects and molecular interactions makes it a valuable compound for research and industrial applications.

Biological Activity

Alpha-sanshool, a prominent alkylamide derived from the Zanthoxylum genus, is recognized for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and gastrointestinal motility effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

This compound (C_17H_31NO) is characterized by its unique chemical structure that includes an amide group and multiple double bonds. These structural features are crucial for its interaction with biological targets. The compound exhibits significant affinity for various ion channels and receptors, including:

  • Transient Receptor Potential (TRP) Channels : this compound acts as an agonist for TRPV1 and TRPA1, which are involved in sensory perception and pain signaling.
  • Two-Pore Domain Potassium Channels (KCNKs) : It functions as a blocker of KCNK3 and KCNK9 channels, influencing colonic motility .

Antioxidant Activity

Recent studies have highlighted the potent antioxidant properties of this compound. A comparison of different sanshools revealed that hydroxy-alpha-sanshool (HAS) exhibited the highest antioxidant capacity among its counterparts . The antioxidant activities were assessed using several assays:

Sanshool Type ORAC Value (μmol Trolox equiv./g DW) DPPH IC50 (mM) ABTS Scavenging (%)
RS290.02 ± 13.160.887.26
HBS625.23 ± 4.70.597.65
HAS662.61 ± 23.540.498.18
HRS759.41 ± 8.370.395.46

The data indicate that HRS has superior radical scavenging abilities compared to other sanshools, making it a potential candidate for natural antioxidant therapies .

Gastrointestinal Motility

This compound significantly influences gastrointestinal motility, particularly in the colon. A study demonstrated that HAS induced strong propulsive motility in rat models through mechanisms involving KCNK9 channel blockade . The results indicated an increase in defecation frequency and enhanced colonic motor activity:

  • Long-Distance Contraction (LDC) : Induced by HAS was characterized by strong rhythmic contractions.
  • Mechanism : The effect was mediated through interactions with neural pathways in the myenteric plexus and was not affected by TRPV1/TRPA1 antagonists .

Effects on Metabolism

Research has also shown that this compound can modulate metabolic processes, particularly in insulin-resistant models. In a study involving insulin-resistant mice, HAS was found to regulate gut microbiota and influence lipid metabolism pathways . Key findings included:

  • Altered Gut Microbiota : Significant changes in microbial diversity were observed.
  • Metabolomic Analysis : Differential metabolites linked to lipid and amino acid metabolism were identified, suggesting potential applications in metabolic disorders.

Case Studies and Clinical Applications

  • Postoperative Ileus : In clinical trials involving TU-100 (a traditional Japanese medicine containing HAS), patients exhibited accelerated colonic emptying post-surgery, indicating its therapeutic potential in managing postoperative ileus .
  • Antioxidant Supplementation : Given its high antioxidant capacity, this compound may serve as a natural supplement to combat oxidative stress-related diseases.

Properties

IUPAC Name

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXYHCVXUCYYJT-UEOYEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319143
Record name Sanshool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-97-2
Record name Sanshool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sanshool
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sanshool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neoherculin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7LBG97PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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